molecular formula C14H14N2O5S2 B193746 Desacetylcephalothin CAS No. 5935-65-9

Desacetylcephalothin

Cat. No.: B193746
CAS No.: 5935-65-9
M. Wt: 354.4 g/mol
InChI Key: HTBAVMIGXROYPQ-ZWNOBZJWSA-N
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Description

Desacetylcephalothin is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. Cephalothin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This compound is formed when the acetoxy group at position three of cephalothin is hydrolyzed. This metabolite has a significantly lower antibacterial activity compared to its parent compound .

Mechanism of Action

Target of Action

Desacetylcephalothin, a metabolite of cephalothin, primarily targets the penicillin-binding proteins (PBPs) . These proteins are responsible for the union of peptidoglycan units, which are essential components of bacterial cell walls .

Mode of Action

The mechanism of action of this compound involves the inhibition of cell wall synthesis in microorganisms . This is achieved through its binding to PBPs, which impedes the connection between peptidoglycan structures . This disruption in cell wall synthesis leads to bacterial cell death.

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway . By binding to PBPs, it prevents the cross-linking of peptidoglycan units, disrupting the integrity of the bacterial cell wall . This results in the inability of the bacteria to maintain their cellular structure, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its ability to penetrate more efficiently into cerebrospinal fluid (CSF) compared to its parent drug, cephalothin . The observed half-life of this compound in CSF is longer than that of cephalothin . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting cell wall synthesis, it causes bacterial cell lysis and death . It’s worth noting that this compound has less antibacterial activity than the parent drug, cephalothin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choroid plexus in the brain can metabolize cephalothin to this compound . This intrathecal metabolism may contribute to the unsatisfactory performance of cephalothin in bacterial meningitis

Biochemical Analysis

Biochemical Properties

It is metabolized from cephalothin, which has an acetoxy group at position three of the molecule . The conversion of cephalothin into desacetylcephalothin results in a compound with much lower activity against both Gram-positive and Gram-negative bacteria .

Cellular Effects

The conversion of cephalothin into this compound might influence its distribution in tissues . In experimental pneumococcal meningitis in rabbits, the observed half-life of this compound in cerebrospinal fluid (CSF) was longer than that of cephalothin . This suggests that this compound may persist longer in certain tissues, potentially influencing cellular processes over a more extended period.

Molecular Mechanism

It is known that cephalothin, from which this compound is derived, has antimicrobial action and is resistant to penicilinase enzymes . The conversion of cephalothin into this compound, which has less antibacterial activity, may influence the overall antimicrobial effect of the drug .

Temporal Effects in Laboratory Settings

In experimental settings, the half-life of this compound in CSF was found to be longer than that of cephalothin . This suggests that this compound may have different temporal effects in laboratory settings, potentially influencing long-term cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is a metabolite of cephalothin . The metabolic pathway involves the conversion of cephalothin, which possesses an acetoxy group at position three of the molecule, into this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desacetylcephalothin is typically synthesized through the hydrolysis of cephalothin. The reaction involves the removal of the acetoxy group from cephalothin, resulting in the formation of this compound. This process can be carried out under mild acidic or basic conditions, often using water as the solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of cephalothin. The reaction conditions are optimized to ensure maximum yield and purity of the product. High-pressure liquid chromatography (HPLC) is commonly used to monitor the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Desacetylcephalothin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desacetylcephalothin has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its lower antibacterial activity compared to cephalothin. This characteristic makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of cephalosporins. Additionally, its formation and presence in biological systems provide insights into the metabolism and efficacy of cephalothin .

Properties

IUPAC Name

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBAVMIGXROYPQ-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974769
Record name 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5935-65-9
Record name Deacetylcephalothin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5935-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetylcephalothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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